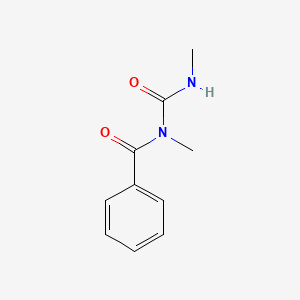
Phenol, isobutylenated
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, isobutylenated is a chemical compound derived from phenol and isobutylene. It is commonly used as an intermediate in the production of various industrial products, including flame retardants, antioxidants, and plasticizers. The compound is known for its stability and effectiveness in enhancing the properties of materials it is incorporated into.
準備方法
Synthetic Routes and Reaction Conditions: Phenol, isobutylenated can be synthesized through the alkylation of phenol with isobutylene. This reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or phosphoric acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:
C6H5OH+C4H8→C6H4(C4H9)OH
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where phenol and isobutylene are continuously fed into the system. The reaction is carried out at elevated temperatures (around 100-150°C) and pressures to ensure high yield and efficiency. The product is then purified through distillation and other separation techniques to obtain the desired compound.
化学反応の分析
Types of Reactions: Phenol, isobutylenated undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it back to phenol and isobutylene.
Substitution: Electrophilic aromatic substitution reactions can occur, where the isobutyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinones and hydroquinones.
Reduction: Phenol and isobutylene.
Substitution: Halogenated or nitrated phenol derivatives.
科学的研究の応用
Phenol, isobutylenated has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its use in drug formulations and as a stabilizer for pharmaceuticals.
Industry: Widely used in the production of flame retardants, antioxidants, and plasticizers for enhancing material properties.
作用機序
The mechanism of action of phenol, isobutylenated involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Flame Retardant: It forms a protective char layer on the surface of materials, reducing flammability.
Stabilization: It stabilizes polymers and other materials by preventing degradation through oxidation and other chemical reactions.
類似化合物との比較
Phenol, isobutylenated can be compared with other similar compounds such as phenol, isopropylated and phenol, tert-butylated:
Phenol, Isopropylated: Similar in structure but with an isopropyl group instead of an isobutyl group. It has different reactivity and applications.
Phenol, Tert-Butylated: Contains a tert-butyl group, offering higher steric hindrance and stability compared to isobutylenated phenol.
Uniqueness: this compound is unique due to its balance of stability and reactivity, making it suitable for a wide range of industrial and research applications.
特性
CAS番号 |
68610-06-0 |
|---|---|
分子式 |
C10H12O |
分子量 |
148.20 g/mol |
IUPAC名 |
4-(2-methylprop-2-enyl)phenol |
InChI |
InChI=1S/C10H12O/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,11H,1,7H2,2H3 |
InChIキー |
OVBJIGPDFPHEJT-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CC1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



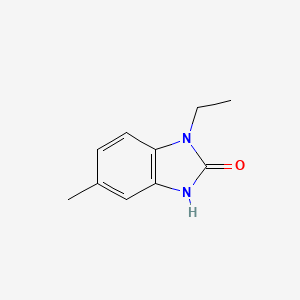
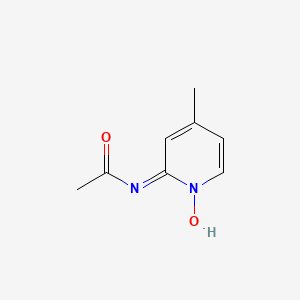
![n,n-Diethyl-2-hydroxy-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11998860.png)
![N-[2-(diethylamino)ethyl]-N'-(1,3-thiazol-2-yl)ethanediamide](/img/structure/B11998870.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11998872.png)
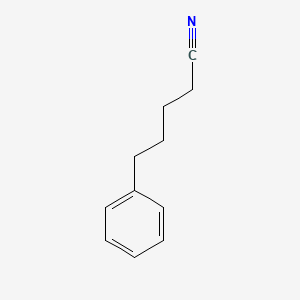

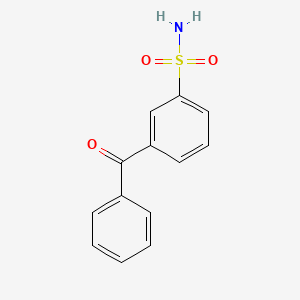

![4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B11998895.png)
![4-(6-Methoxy[1,1'-biphenyl]-3-yl)-4-oxobutanoic acid](/img/structure/B11998902.png)
